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molecular formula C3H5Cl3<br>CH2ClCHClCH2Cl<br>C3H5Cl3 B165214 1,2,3-Trichloropropane CAS No. 96-18-4

1,2,3-Trichloropropane

Cat. No. B165214
M. Wt: 147.43 g/mol
InChI Key: CFXQEHVMCRXUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271376B1

Procedure details

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (0.14 mol, 25 g) was filled into a dry reactor. Dry 1,2,3-trichloropropane (51.96 ml) was then added and the whole was stirred. Subsequently, tetramethylammonium chloride (0.29 mol, 31.25 g) and then POCl3 (0.54-0.81 mol, 124.9-83.28 g, 50.6-75.9 ml) were added. The reaction was heated at reflux temperature (about 115° C.) for 24 h. The reaction was then cooled to below 50° C., ice water (24.44 mol, 440.44 g) was added and the whole was kept below 55° C. Subsequently, the reaction was adjusted to a pH of between 6.5 and 7.0 using 50% strength NaOH (3.12 mol, 124.92 g, 163.3 ml) and the temperature was kept below 55° C. The reaction was stirred at between 50 and 60° C. for 30 min. Tetrahydrofuran (3.7 mol, 267.0 g, 300 ml) was then added. In order to remove undesired material, the whole mixture was filtered through Celite and the filter cake was then washed with ethyl acetate (20.5 mol, 1806.58 g, 2002.86 ml) for subsequent extraction. The organic phase (tetrahydrofuran and ethyl acetate) was washed 3 times with water (5.57 mol, 100.32 g, 100.32 1), dried over NaHCO3 and filtered. Ethyl acetate was removed by vacuum distillation. Hexane (0.77 mol, 66.14 g, 100.36 ml) was then added to the residual organic material, and the whole was cooled to below 10° C., filtered and then dried at 50° C. in vacuo. The title product (0.09 mol, 15.71 g) was obtained as a slightly brownish solid, corresponding to a yield of about 65% based on 2,5-diamino-4,6-dihydroxypyrimidine employed.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2002.86 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
51.96 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
440.44 g
Type
reactant
Reaction Step Six
Name
Quantity
163.3 mL
Type
reactant
Reaction Step Seven
Quantity
100.36 mL
Type
reactant
Reaction Step Eight
Name
Quantity
63.25 (± 12.65) mL
Type
reactant
Reaction Step Nine
Quantity
31.25 g
Type
catalyst
Reaction Step Nine
Yield
65%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[N:8]=[C:7](O)[C:6]([NH2:10])=[C:5](O)[N:4]=1.[Cl:12]CC(Cl)CCl.O=P(Cl)(Cl)Cl.[OH-].[Na+].O.CCCCCC>[Cl-].C[N+](C)(C)C.C(OCC)(=O)C.O1CCCC1>[NH2:2][C:3]1[N:8]=[C:7]([Cl:1])[C:6]([NH2:10])=[C:5]([Cl:12])[N:4]=1 |f:0.1,4.5,8.9|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.NC1=NC(=C(C(=N1)O)N)O
Step Two
Name
Quantity
100.32 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2002.86 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
51.96 mL
Type
reactant
Smiles
ClCC(CCl)Cl
Step Six
Name
ice water
Quantity
440.44 g
Type
reactant
Smiles
Step Seven
Name
Quantity
163.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
100.36 mL
Type
reactant
Smiles
CCCCCC
Step Nine
Name
Quantity
63.25 (± 12.65) mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
31.25 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the whole was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to below 50° C.
CUSTOM
Type
CUSTOM
Details
was kept below 55° C
CUSTOM
Type
CUSTOM
Details
was kept below 55° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at between 50 and 60° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
In order to remove undesired material
FILTRATION
Type
FILTRATION
Details
the whole mixture was filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed by vacuum distillation
TEMPERATURE
Type
TEMPERATURE
Details
the whole was cooled to below 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 15.71 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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